

Application Notes and Protocols: BODIPY FL Thalidomide for Live-Cell Research

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Compound of Interest

Compound Name: BODIPY FL thalidomide

Cat. No.: B13573047

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY FL thalidomide is a high-affinity fluorescent probe designed for the specific detection and characterization of Cereblon (CRBN), a critical component of the CRL4^{CRBN} E3 ubiquitin ligase complex.^{[1][2][3]} This complex is a key player in targeted protein degradation, a mechanism of significant interest in drug discovery, particularly for the development of molecular glues and Proteolysis Targeting Chimeras (PROTACs).^{[1][4]} While not primarily used for direct intracellular imaging, **BODIPY FL thalidomide** is a powerful tool for in vitro and biochemical assays that inform on live-cell processes, offering high sensitivity and stability.^{[1][2]}

The probe consists of the fluorescent dye BODIPY FL conjugated to thalidomide, a well-known ligand for Cereblon.^[1] This combination allows for highly sensitive monitoring of the binding interactions with CRBN.

Core Applications

The primary application of **BODIPY FL thalidomide** is as a tracer in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays.^{[1][3][4]} This assay is instrumental for:

- High-throughput screening: Identifying and characterizing new ligands (molecular glues or PROTAC components) that bind to Cereblon.

- Binding affinity determination: Quantifying the binding affinity (e.g., IC50, Kd) of test compounds to Cereblon.[\[1\]](#)[\[5\]](#)
- Selective ligand identification: The assay can distinguish between compounds that bind to Cereblon versus other E3 ligases like von Hippel-Lindau (VHL).[\[1\]](#)[\[4\]](#)

Data Presentation

Probe Properties

Property	Value	Reference
Target	Human Cereblon (CRBN) protein	[1] [5] [6]
Binding Affinity (Kd)	3.6 nM	[1] [4] [5]
Fluorescence	BODIPY FL	[1]
Absorption Maxima (Abs)	503 nm	[7]
Emission Maxima (Em)	509 nm	[7]
Molecular Formula	C37H43BF2N6O7	[6] [7]
Molecular Weight	732.59 g/mol	[7]

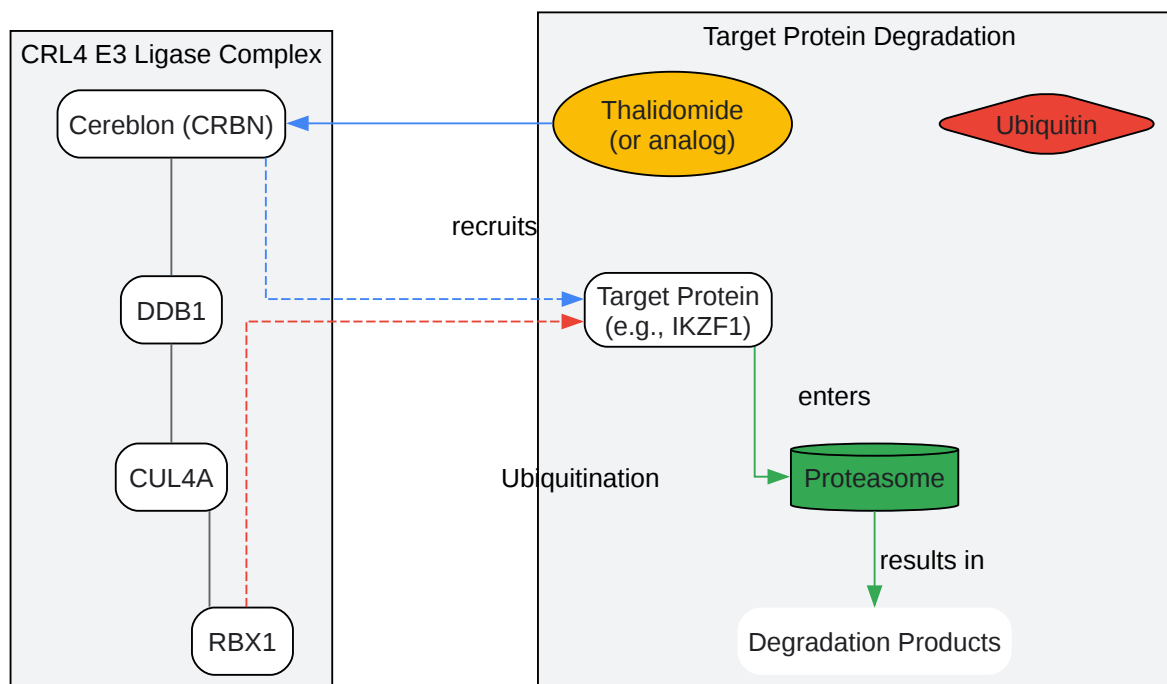
Assay Performance Comparison

This table highlights the enhanced sensitivity of the **BODIPY FL thalidomide**-based TR-FRET assay compared to previous methods for detecting the binding of pomalidomide, a known Cereblon ligand.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Assay Type	Probe/Modulator	IC50 of Pomalidomide	Reference
TR-FRET	BODIPY FL Thalidomide	6.4 nM	[1] [3] [4]
Fluorescence Polarization (FP)	Cy5-conjugated thalidomide	264.8 nM	[1] [3] [4]
TR-FRET	Cy5-conjugated cereblon modulator	1.2 μ M	[1] [3] [4]

Signaling Pathway and Assay Principle

Thalidomide and its analogs function as "molecular glues" by binding to Cereblon (CRBN), a substrate receptor for the DDB1-CUL4A-Rbx1 E3 ubiquitin ligase complex (CRL4^{CRBN}). This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3.



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Caption: Cereblon-mediated protein degradation pathway initiated by thalidomide.

The TR-FRET assay leverages this binding principle. A Terbium (Tb)-labeled anti-His antibody binds to a His-tagged CRBN protein, serving as the FRET donor. **BODIPY FL thalidomide**, the FRET acceptor, binds to CRBN, bringing the donor and acceptor into close proximity and generating a FRET signal. A test compound that also binds to CRBN will compete with the **BODIPY FL thalidomide** probe, causing a decrease in the FRET signal.

Experimental Protocols

Protocol 1: TR-FRET Competitive Binding Assay for Cereblon Ligands

This protocol is adapted from the methodology described by Lin et al. and is intended for the characterization of compounds that bind to the Cereblon protein.^[1]

Materials:

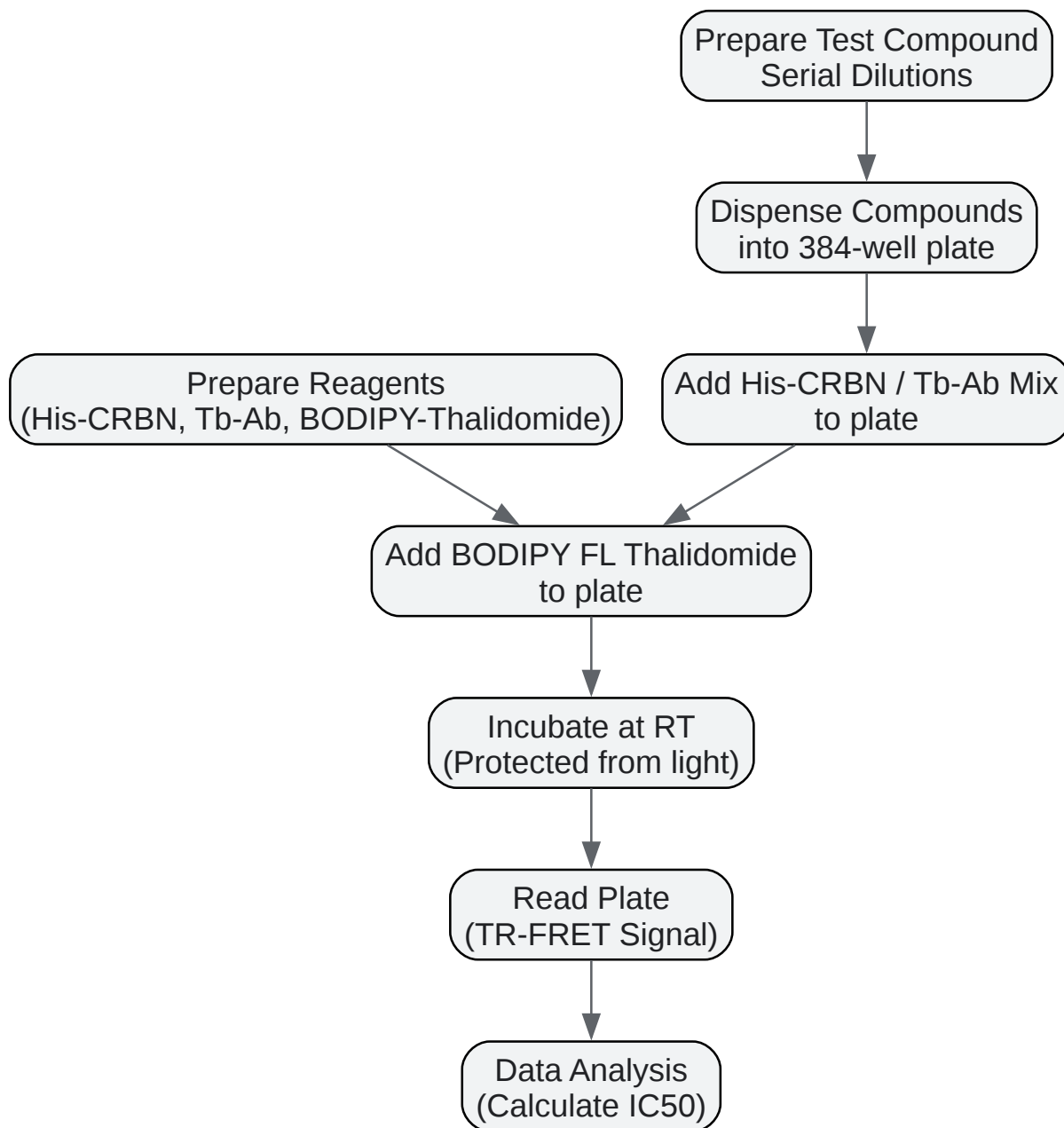
- **BODIPY FL thalidomide** probe
- His-tagged human Cereblon (His-cereblon) protein
- Terbium (Tb)-labeled anti-His antibody
- Assay buffer (e.g., PBS, HEPES buffer with 0.01% BSA)
- Test compounds (potential Cereblon ligands)
- Positive control (e.g., thalidomide, pomalidomide)
- DMSO for compound dilution
- 384-well black, low-volume assay plates
- A microplate reader capable of TR-FRET measurements

Procedure:

- Compound Preparation:
 - Prepare a stock solution of the test compounds in 100% DMSO.
 - Perform serial dilutions of the test compounds in DMSO, followed by dilution in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically $\leq 1\%$.
- Reagent Preparation:
 - Dilute His-cereblon protein, Tb-anti-His antibody, and **BODIPY FL thalidomide** in assay buffer to their optimal working concentrations. Based on the literature, suggested starting concentrations are:

- His-cereblon: 4 nM (for a final concentration of 2 nM)
 - Tb-anti-His antibody: 4 nM (for a final concentration of 2 nM)
 - **BODIPY FL thalidomide**: 8 nM (for a final concentration of ~4 nM, which is near its K_d)
[\[1\]](#)
- Assay Plate Setup (384-well format):
 - Add 5 µL of the diluted test compound or control to the appropriate wells.
 - Add 5 µL of a pre-mixed solution containing His-cereblon and Tb-anti-His antibody to all wells.
 - Add 5 µL of the diluted **BODIPY FL thalidomide** probe to all wells.
 - The final volume in each well will be 15 µL.
 - Incubation:
 - Seal the plate to prevent evaporation.
 - Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) protected from light. The signal has been shown to be stable for several hours.[\[1\]](#)
 - Data Acquisition:
 - Measure the TR-FRET signal using a compatible plate reader.
 - Typically, this involves excitation of the Terbium donor (e.g., at 340 nm) and measuring emission from both the donor (e.g., at 490 nm) and the acceptor (BODIPY FL, e.g., at 520 nm) after a time delay (e.g., 100 µs).
 - Calculate the TR-FRET ratio (e.g., Emission_{520nm} / Emission_{490nm}).
 - Data Analysis:
 - Plot the TR-FRET ratio against the log concentration of the test compound.

- Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value for each compound.



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Caption: Experimental workflow for the TR-FRET competitive binding assay.

Protocol 2: General Considerations for Live-Cell Staining with BODIPY FL Dyes

While **BODIPY FL thalidomide** is optimized for in vitro assays, the core BODIPY FL dye is widely used for live-cell imaging.[8][9] Should researchers wish to adapt similar probes for microscopy, the following general protocol for BODIPY dye staining of cultured cells can be used as a starting point.

Note: This is a general guideline. Optimal concentrations and incubation times must be determined empirically for any new probe and cell line.

Materials:

- Cultured cells grown on coverslips or in imaging-compatible plates
- BODIPY FL-conjugated probe
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- DMSO
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

- Cell Preparation:
 - Plate cells on a suitable imaging substrate (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
- Staining Solution Preparation:
 - Prepare a 1-2 mM stock solution of the BODIPY FL probe in high-quality DMSO.
 - On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium or PBS to a final working concentration. A typical starting range for BODIPY dyes

is 0.1–2 μM .^[8]

- Cell Staining:
 - Remove the culture medium from the cells.
 - Add the staining solution to the cells and distribute it evenly.
 - Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.^[8] The optimal time may vary.
- Washing:
 - Remove the staining solution.
 - Gently wash the cells 2-3 times with pre-warmed PBS or culture medium to remove unbound probe and reduce background fluorescence.^[8]
- Imaging:
 - Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
 - Image the cells using a fluorescence or confocal microscope equipped with a filter set appropriate for BODIPY FL (Excitation/Emission ~503/509 nm).

Storage and Handling

- **BODIPY FL thalidomide** (solid): Store at -20°C, protected from light.^{[6][7]}
- Stock Solutions (in DMSO): Store at -20°C for up to 1 month or at -80°C for up to 6 months.^[5] Avoid repeated freeze-thaw cycles.

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